molecular formula C10H11F2NO B2489833 2-(2,4-Difluorophenyl)-2-methylpropanamide CAS No. 2411260-86-9

2-(2,4-Difluorophenyl)-2-methylpropanamide

Cat. No. B2489833
CAS RN: 2411260-86-9
M. Wt: 199.201
InChI Key: ZDSGAEOWCYEASI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4-Difluorophenyl)-2-methylpropanamide often involves multi-step chemical reactions, starting from basic aromatic compounds or aldehydes. Studies have demonstrated various synthesis approaches, including direct polycondensation, chemical modification, and the use of specific catalysts to introduce fluorine atoms or amide groups into the molecular structure (Demir et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopic methods (IR, NMR, UV-Vis), provides detailed insights into the geometry, electronic configuration, and intermolecular interactions of the compound. Computational methods, such as DFT calculations, complement experimental findings, offering predictions on vibrational frequencies, chemical shifts, and electronic properties (Demir et al., 2016).

Chemical Reactions and Properties

2-(2,4-Difluorophenyl)-2-methylpropanamide undergoes various chemical reactions, highlighting its reactivity towards nucleophiles, electrophiles, and its potential in forming polymers or other complex molecules. Research on similar fluorine-containing compounds shows a range of chemoselective reactions, enabling the synthesis of heterocyclic structures or modifications at specific positions within the molecule (Hajji et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. Studies on related fluorinated compounds reveal their solubility in polar solvents and thermal stability, indicating their potential for use in high-performance materials (Liaw et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the presence of fluorine atoms and the amide functional group. Fluorine atoms can significantly affect the electron distribution within the molecule, altering its reactivity and interaction with other molecules. Studies on fluorine-containing compounds suggest enhanced stability and unique reactivity patterns, which are beneficial for developing novel chemical entities (Liaw et al., 1996).

Scientific Research Applications

Antihistaminic and Biological Activities

Research has explored the antihistaminic and biological activities of derivatives of 2-methylpropanamide, such as in the study by Arayne et al. (2017). This study synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine and evaluated their antihistaminic and anticholinergic activity using isolated guinea pig ileum tissues (Arayne et al., 2017).

Antipathogenic Activity

A study by Limban et al. (2011) investigated the antipathogenic activity of various acylthioureas, including 2-methylpropanamide derivatives. These derivatives showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Thermochemical Properties

The thermochemical properties of 2-methylpropanamide derivatives have been analyzed, as in the work of Abboud et al. (1989). They studied the energies of combustion, vapor pressures, enthalpies of sublimation, and enthalpies of formation, contributing to a deeper understanding of the structural effects on these compounds' thermochemical properties (Abboud et al., 1989).

Antifungal Activity

Research into antifungal activities, such as the work of Yang et al. (2017), has identified various 2-methylpropanamide derivatives with moderate antifungal properties. These studies contribute to the development of new antifungal agents (Yang et al., 2017).

Enantioselective Hydrolysis

Studies have also explored the enantioselective hydrolysis of 2-methylpropanamide derivatives. For instance, Fuhshuku et al. (2014) identified microorganisms capable of enantioselectively hydrolyzing 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, highlighting applications in producing chiral building blocks for pharmaceuticals (Fuhshuku et al., 2014).

Electronic Properties for Organic Devices

Li et al. (2012) studied novel 2,4-difluorophenyl-functionalized arylamines, including derivatives of 2-methylpropanamide, for use in organic light-emitting devices. Their research contributes to the development of advanced materials for electronic applications (Li et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with similar structures require safe handling to avoid ingestion, inhalation, or skin contact .

Future Directions

The future research directions would depend on the current applications of the compound. It could involve studying its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSGAEOWCYEASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-2-methylpropanamide

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